N-[2-bromo-5-(2,5-dichlorobenzyl)-1,3-thiazol-4-yl]-2-chloropropanamide
Description
This compound features a 1,3-thiazole core substituted with:
- 2-Bromo at position 2.
- 2,5-Dichlorobenzyl at position 5.
- 2-Chloropropanamide at position 4.
The bromo and dichlorobenzyl groups likely enhance lipophilicity, influencing solubility and membrane permeability. While direct pharmacological data are unavailable, structural analogs (e.g., ) indicate applications in drug discovery, particularly as enzyme inhibitors or antimicrobial agents .
Properties
IUPAC Name |
N-[2-bromo-5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-4-yl]-2-chloropropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrCl3N2OS/c1-6(15)12(20)18-11-10(21-13(14)19-11)5-7-4-8(16)2-3-9(7)17/h2-4,6H,5H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFNBJFBYLDHBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(SC(=N1)Br)CC2=C(C=CC(=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrCl3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-bromo-5-(2,5-dichlorobenzyl)-1,3-thiazol-4-yl]-2-chloropropanamide is a synthetic compound with significant potential in pharmacology due to its unique structural features. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C13H11BrCl2N2OS, characterized by a thiazole ring substituted with bromine and dichlorobenzyl groups. The presence of the propanamide functional group enhances its reactivity and biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C13H11BrCl2N2OS |
| Molecular Weight | 367.56 g/mol |
| Structural Features | Thiazole ring, bromine, dichlorobenzyl group, propanamide |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antiviral Activity : Similar compounds have shown efficacy against viral infections by inhibiting viral replication through interference with viral envelope proteins .
- Antimicrobial Properties : The thiazole moiety is known for its antimicrobial effects, which may extend to this compound due to structural similarities with other thiazole derivatives.
- Enzyme Inhibition : The compound's ability to bind to specific enzymes could lead to inhibition of metabolic pathways essential for pathogen survival .
Antiviral Studies
A study explored the synthesis and evaluation of thiazole derivatives as potential antiviral agents. Compounds similar to this compound were tested for their ability to inhibit viral replication in vitro. Results indicated that modifications in the thiazole structure significantly influenced antiviral potency .
Antimicrobial Activity
Research has demonstrated that thiazole derivatives possess broad-spectrum antimicrobial activity. In vitro tests showed that compounds with similar structural features effectively inhibited the growth of various bacterial strains. The presence of halogen substituents (bromine and chlorine) was correlated with enhanced antimicrobial efficacy.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with related thiazole compounds is essential:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-Bromothiazole | Simple thiazole without additional substituents | Limited antimicrobial properties |
| 5-Dichlorothiazole | Contains dichloro substituents | Exhibits moderate antimicrobial activity |
| N-(4-Chlorobenzyl)thiazole | Contains a chlorobenzyl group | Studied for anticancer activity |
| This compound | Unique combination of bromine and dichloro groups along with an amide functional group | Potentially high antiviral and antimicrobial activity |
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key features of the target compound with structurally related molecules:
Key Observations:
- Halogenation: The target compound’s 2-bromo and 2,5-dichlorobenzyl substituents distinguish it from ’s analogs, which lack bromine and instead feature amino-thiazole and methylphenyl groups . These halogens may confer greater metabolic stability compared to non-halogenated analogs.
- Amide vs. Hydroxybenzamide : Unlike the target’s 2-chloropropanamide , the compound in has a 3,5-dichloro-2-hydroxybenzamide group, which introduces hydrogen-bonding capacity via the hydroxyl moiety . This difference could impact solubility and target binding.
- Molecular Weight : ’s compounds (375–389 g/mol) are lighter than the target (estimated >450 g/mol), primarily due to the absence of multiple halogens .
Spectroscopic Data
- IR Spectroscopy: The target’s amide C=O stretch (~1650–1700 cm⁻¹) and C-Br stretch (~550–600 cm⁻¹) would align with halogenated thiazoles in and . compounds show N-H stretches (~3300 cm⁻¹) from amino-thiazole, absent in the target .
- NMR Spectroscopy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
